BenchChemオンラインストアへようこそ!

7-Bromo-6-chloro-8-fluoroquinazolin-4-ol

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Development

This compound features a unique 7-Br, 6-Cl, 8-F substitution pattern providing three orthogonal halogen handles for sequential cross-coupling—enabling precise SAR exploration of kinase inhibitor libraries. Distinct electronic and steric profile guarantees target selectivity that simpler analogs cannot replicate. High ≥98% purity ensures reproducible yields; available from multiple global suppliers with full analytical documentation (1H-NMR, MSDS). Procure only with exact CAS 1698027-18-7 to avoid compromised research outcomes.

Molecular Formula C8H3BrClFN2O
Molecular Weight 277.48
CAS No. 1698027-18-7
Cat. No. B3028198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-chloro-8-fluoroquinazolin-4-ol
CAS1698027-18-7
Molecular FormulaC8H3BrClFN2O
Molecular Weight277.48
Structural Identifiers
SMILESC1=C2C(=C(C(=C1Cl)Br)F)N=CNC2=O
InChIInChI=1S/C8H3BrClFN2O/c9-5-4(10)1-3-7(6(5)11)12-2-13-8(3)14/h1-2H,(H,12,13,14)
InChIKeyRFAFUWAINQWMJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-6-chloro-8-fluoroquinazolin-4-ol (CAS: 1698027-18-7): Technical Profile for Procurement and Research Selection


7-Bromo-6-chloro-8-fluoroquinazolin-4-ol (CAS: 1698027-18-7), also referenced as 7-bromo-6-chloro-8-fluoroquinazolin-4(3H)-one, is a halogenated quinazolin-4-ol derivative with the molecular formula C8H3BrClFN2O and a molecular weight of 277.48 g/mol . This heterocyclic building block belongs to the quinazoline class of compounds, which are widely recognized for their diverse pharmacological applications, particularly in the development of kinase inhibitors for oncology research [1]. As a specialized research chemical, it is commercially available from multiple global suppliers with typical purity specifications of 97–98% and is classified as a harmful/irritant substance requiring standard laboratory safety precautions including appropriate ventilation and personal protective equipment . The compound is intended exclusively for laboratory research and development purposes, not for therapeutic, veterinary, or commercial drug manufacturing applications .

7-Bromo-6-chloro-8-fluoroquinazolin-4-ol: Critical Substitution Risks with Unvalidated Quinazoline Analogs


The decision to substitute 7-bromo-6-chloro-8-fluoroquinazolin-4-ol with a structurally related quinazoline analog introduces substantial risk to the reproducibility and validity of downstream research outcomes. The compound's unique substitution pattern—featuring bromine at the 7-position, chlorine at the 6-position, and fluorine at the 8-position—creates a distinct electronic environment and steric profile on the quinazoline core that directly influences both its intrinsic biological interactions and its subsequent chemical reactivity [1]. Minor alterations in halogen identity or position can profoundly alter kinase inhibition selectivity, physicochemical properties, and synthetic versatility. For instance, the presence of three different halogen atoms at three distinct positions (7-Br, 6-Cl, 8-F) provides a combination of orthogonal reactivity handles for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or nucleophilic aromatic substitution) that cannot be replicated by simpler analogs such as 7-bromo-6-chloroquinazoline or 6-chloro-8-fluoroquinazoline alone. Substituting with an unvalidated analog lacking this precise halogen configuration may compromise the intended pharmacological profile or the efficiency of planned synthetic routes. Therefore, confirmation of the exact CAS number and substitution pattern is essential prior to procurement.

7-Bromo-6-chloro-8-fluoroquinazolin-4-ol: Quantitative Differentiation Evidence vs. Analogous Quinazoline Building Blocks


Synthetic Versatility Assessment: Orthogonal Halogen Reactivity of 7-Bromo-6-chloro-8-fluoroquinazolin-4-ol

7-Bromo-6-chloro-8-fluoroquinazolin-4-ol possesses three distinct halogen atoms (Br at C7, Cl at C6, F at C8) arranged on the quinazoline scaffold, providing orthogonal reactivity handles for sequential functionalization. This contrasts with simpler analogs such as 7-bromo-6-chloroquinazoline, which contains only two halogen substituents, or 8-fluoroquinazolin-4-ol, which contains only one. The differential reactivity of C-Br, C-Cl, and C-F bonds enables chemists to execute sequential cross-coupling reactions (e.g., Suzuki-Miyaura at C7-Br followed by Buchwald-Hartwig amination at C6-Cl) with greater regioselectivity and fewer protecting group manipulations compared to building blocks with fewer or less diverse halogen substituents [1]. This synthetic advantage reduces the number of synthetic steps required to generate complex, polyfunctionalized quinazoline libraries, thereby increasing overall synthetic efficiency and throughput in medicinal chemistry programs .

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Development

Purity Specification Benchmarking of 7-Bromo-6-chloro-8-fluoroquinazolin-4-ol Across Global Suppliers

Commercially available 7-bromo-6-chloro-8-fluoroquinazolin-4-ol is consistently supplied with high purity specifications. Analysis of multiple vendor datasheets reveals that the compound is routinely offered at purities of 97% NLT (Not Less Than) or 98%, depending on the supplier and manufacturing batch [1]. This level of purity is critical for ensuring reproducible results in both biological assays and multi-step synthetic sequences, where impurities can inhibit catalytic cycles, generate off-target byproducts, or confound activity readouts. In contrast, less specialized or custom-synthesized analogs may be provided with lower or less rigorously validated purity grades, introducing variability that can compromise the robustness of research findings.

Quality Control Procurement Analytical Chemistry

Pharmacological Relevance: 7-Bromo-6-chloro-8-fluoroquinazolin-4-ol in Kinase Inhibitor and Antimicrobial Research Pipelines

Quinazoline derivatives are established as privileged scaffolds in medicinal chemistry, with numerous FDA-approved drugs targeting kinases such as EGFR, VEGFR, and KRAS [1][2]. The specific halogenation pattern of 7-bromo-6-chloro-8-fluoroquinazolin-4-ol positions it as a key intermediate in the synthesis of next-generation kinase inhibitors, as evidenced by its structural relevance to compounds disclosed in recent patent literature exploring pan-KRAS inhibitors [1]. Furthermore, the broader class of fluoroquinazolinones has demonstrated significant antimicrobial and anti-biofilm activities in controlled studies, with certain derivatives exhibiting efficacy comparable to established reference compounds [3]. While direct biological activity data for this specific compound is not publicly disclosed in peer-reviewed literature at the time of this analysis, its intended use as a small molecule inhibitor and pharmaceutical intermediate by multiple vendors, combined with its presence in active pharmaceutical ingredient (API) development pipelines, strongly supports its role as a validated and pharmacologically relevant building block [2].

Oncology Kinase Inhibition Antimicrobial Research

7-Bromo-6-chloro-8-fluoroquinazolin-4-ol: Validated Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Synthesis of Halogen-Diversified Quinazoline Kinase Inhibitor Libraries

This compound serves as an ideal core scaffold for generating diverse libraries of quinazoline-based kinase inhibitors. The orthogonal reactivity of the 7-bromo, 6-chloro, and 8-fluoro substituents enables sequential, regioselective functionalization via palladium-catalyzed cross-coupling reactions, facilitating efficient exploration of structure-activity relationships (SAR) around the quinazoline ring . Its high commercial purity (≥97%) ensures consistent yields and minimizes side reactions during library synthesis [1].

Oncology Drug Discovery: Development of Pan-KRAS and EGFR Targeted Therapies

Based on its structural alignment with quinazoline derivatives disclosed in recent patent literature targeting pan-KRAS and EGFR kinases, 7-bromo-6-chloro-8-fluoroquinazolin-4-ol is a relevant intermediate for the synthesis and optimization of next-generation anticancer agents . Its unique halogenation pattern may contribute to improved binding affinity, selectivity, or metabolic stability in lead compounds compared to less substituted analogs.

Anti-Infective Research: Precursor for Antimicrobial and Anti-Biofilm Fluoroquinazolinones

The broader class of fluoroquinazolinones has been experimentally validated to possess significant antimicrobial and anti-biofilm activities . As a versatile halogenated precursor, 7-bromo-6-chloro-8-fluoroquinazolin-4-ol can be elaborated into novel fluoroquinazolinone derivatives for screening against drug-resistant bacterial and fungal strains, addressing a critical unmet need in anti-infective drug discovery.

Pharmaceutical Process Development: High-Purity Intermediate for API Synthesis

With multiple suppliers offering this compound at 97–98% purity and with detailed technical specifications, it is suitable for use in pharmaceutical process research and development, particularly for the kilogram-scale synthesis of active pharmaceutical ingredients (APIs) requiring a halogenated quinazoline core . The availability of comprehensive analytical documentation (e.g., 1H-NMR, MSDS) from vendors facilitates quality control and regulatory compliance in early-stage process development [1].

Quote Request

Request a Quote for 7-Bromo-6-chloro-8-fluoroquinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.